molecular formula C13H15N5O B13121794 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

Cat. No.: B13121794
M. Wt: 257.29 g/mol
InChI Key: FFPNTORLXAYBLH-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide (CAS 588724-76-9) is a synthetically designed organic compound incorporating two pharmaceutically significant heterocyclic systems: the 2-azabicyclo[2.2.1]heptane scaffold and the imidazo[1,2-a]pyrazine core. The 2-azabicyclo[2.2.1]heptane moiety is a bridged aza-bicyclic structure that serves as a conformationally restricted scaffold, mimicking pharmacophores found in various bioactive molecules. Recent synthetic methodologies, such as palladium-catalyzed functionalizations, have enabled efficient access to diversified 2-azabicyclo[2.2.1]heptane derivatives, facilitating their exploration in medicinal chemistry . The imidazo[1,2-a]pyrazine component is a nitrogen-rich fused heterocycle known for its versatile role as a building block in organic synthesis and drug discovery . This specific molecular architecture, which conjugates a privileged heterocycle with a rigid bicyclic amine, is of high interest for constructing targeted screening libraries and investigating novel biological mechanisms. It is intended for use as a key intermediate or analytical standard in preclinical research, including but not limited to synthetic chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-10-4-8-3-9(10)15-5-8)11-7-18-2-1-14-12(18)6-16-11/h1-2,6-10,15H,3-5H2,(H,17,19)

InChI Key

FFPNTORLXAYBLH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=N3

Origin of Product

United States

Preparation Methods

Preparation of the 2-Azabicyclo[2.2.1]hept-6-yl Moiety

The 2-azabicyclo[2.2.1]heptane scaffold is a bicyclic amine structure crucial to the compound. Its preparation is well-documented and typically involves the following key synthetic routes:

  • Diels-Alder Reaction-Based Synthesis :
    The bicyclic lactam 2-azabicyclo[2.2.1]hept-5-en-3-one can be synthesized via a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide or related sulfonyl cyanides. This reaction forms a bicyclic intermediate that undergoes hydrolytic cleavage to yield the azabicyclic lactam. This method is favored due to the use of inexpensive starting materials and relatively good yields with minimal waste generation.

  • Alternative Routes and Challenges :
    Other methods include the reaction of cyclopentadiene with chlorosulfonyl isocyanate to form bicyclic N-chlorosulfonyl-β-lactams, which rearrange and hydrolyze to give the target bicyclic amine. However, these methods often suffer from low yields (~27.5%) and the formation of hazardous by-products. The use of p-toluenesulfonyl cyanide is also reported but is limited by safety concerns due to its explosive nature and poor product-to-byproduct ratios.

Step Reaction Type Key Reagents/Conditions Advantages Limitations
1 Diels-Alder Cyclopentadiene + Methanesulfonyl cyanide Good yield, inexpensive Requires careful control
2 Hydrolytic cleavage Acidic or alkaline hydrolysis Clean conversion Some sensitivity to conditions
3 Alternative addition Cyclopentadiene + Chlorosulfonyl isocyanate Known method Low yield, hazardous by-products

Synthesis of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle formed by the condensation of pyrazine derivatives with imidazole or related precursors.

  • Common Synthetic Approaches :

    • Condensation reactions involving 2-aminopyrazines and α-haloketones or α-haloesters to form the imidazo ring fused to pyrazine.
    • Multicomponent reactions that assemble the imidazo[1,2-a]pyrazine scaffold in fewer steps have also been explored to improve efficiency.
  • Research Insights :
    Studies have identified structure-activity relationships guiding the substitution patterns on the imidazo[1,2-a]pyrazine core, aiding in optimizing synthetic routes for biological activity.

Coupling to Form N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide

The final target molecule involves the formation of a carboxamide bond between the 6-carboxy position of the imidazo[1,2-a]pyrazine and the 2-azabicyclo[2.2.1]hept-6-yl amine.

  • Amide Bond Formation :
    This step typically involves the activation of the carboxylic acid (or its derivative) on the imidazo[1,2-a]pyrazine moiety followed by nucleophilic substitution with the bicyclic amine. Common coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides under controlled conditions to ensure high yield and purity.

  • Palladium-Catalyzed Aminoacyloxylation :
    Some synthetic routes incorporate palladium-catalyzed 1,2-aminoacyloxylation reactions on cyclopentenes to generate oxygenated 2-azabicyclo[2.2.1]heptane intermediates, which can then be functionalized further to introduce the imidazo[1,2-a]pyrazine carboxamide functionality.

Step Reaction Type Reagents/Conditions Notes
1 Carboxylic acid activation Carbodiimides (EDC, DCC), mixed anhydrides Standard amide coupling
2 Nucleophilic substitution 2-Azabicyclo[2.2.1]hept-6-yl amine Requires dry, inert atmosphere
3 Palladium-catalyzed step Pd catalysts, controlled temp/pressure Used in intermediate steps

Industrial and Scale-Up Considerations

  • Optimization :
    Industrial synthesis would focus on optimizing palladium-catalyzed steps and coupling reactions to maximize yield and minimize impurities. The choice of solvents, catalysts, and purification methods is critical for scalability.

  • Safety and Waste :
    Avoidance of hazardous reagents like p-toluenesulfonyl cyanide is preferred. Processes that minimize waste and use safer reagents such as methanesulfonyl cyanide are favored.

Summary Table of Preparation Methods

Component Preparation Method Key Reagents/Conditions Yield/Notes
2-Azabicyclo[2.2.1]heptane moiety Diels-Alder reaction + hydrolysis Cyclopentadiene + Methanesulfonyl cyanide; acidic/alkaline hydrolysis Good yield, cost-effective
Imidazo[1,2-a]pyrazine core Condensation of 2-aminopyrazines + α-haloketones Heating, solvents like ethanol or DMF Efficient, allows substitution tuning
Final coupling (carboxamide bond) Amide bond formation via carbodiimides EDC or DCC, inert atmosphere High yield, standard peptide coupling techniques
Palladium-catalyzed intermediates Pd-catalyzed aminoacyloxylation Pd catalysts, controlled temperature/pressure Enables functionalization of bicyclic amine

Research Findings and Notes

  • The bicyclic amine synthesis via Diels-Alder is well-established and provides a robust starting point for further functionalization.
  • The imidazo[1,2-a]pyrazine core synthesis benefits from multicomponent and condensation reactions, enabling diverse substitutions for biological activity optimization.
  • Palladium-catalyzed reactions are critical for introducing oxygenated functionalities and facilitating coupling steps, but require precise control of reaction parameters.
  • The compound’s preparation is linked to its potential as an orexin receptor antagonist, making the synthetic route important for pharmaceutical development.
  • Safety considerations favor methods avoiding explosive or hazardous reagents, influencing industrial process design.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

Pharmacological Potential

Research indicates that N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide exhibits several pharmacological activities:

  • Orexin Receptor Antagonism : This compound may act as an orexin receptor antagonist, which has implications for treating sleep disorders and neuropsychiatric conditions. Orexin receptors are involved in the regulation of arousal, wakefulness, and appetite.
  • Anti-inflammatory and Analgesic Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may possess comparable properties, potentially useful in pain management and inflammatory diseases.
  • Cyclin-dependent Kinase 9 Inhibition : Derivatives of imidazo[1,2-a]pyrazines have been evaluated for their ability to inhibit cyclin-dependent kinase 9 (CDK9), with some exhibiting potent activity against various cancer cell lines.

Table of Synthetic Methods

Synthesis MethodDescription
Palladium-Catalyzed AminoacyloxylationConstructs the bicyclic structure through palladium catalysis
Electrophilic Aromatic SubstitutionIntroduces substituents on aromatic rings
Nucleophilic AdditionsAllows for functionalization of the compound

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • CDK9 Inhibitors : A study demonstrated that derivatives with specific substitutions exhibited significant anti-proliferative effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines, correlating cytotoxicity with CDK9 inhibitory activity.
  • ENPP1 Inhibition : Another study identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors, which play a role in immune response modulation in cancer therapy. The most effective derivative showed an IC50 value of 5.70 nM and enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models.

Mechanism of Action

The mechanism by which N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Imidazo[1,2-a]pyrazine + 2-azabicyclo[2.2.1]heptane Carboxamide linkage C₁₃H₁₅N₅O 257.29 Bicyclic amine enhances rigidity; potential kinase inhibition.
[1,2,4]Triazolo-[3',4':2,3]pyrimido[1,6-a]benzimidazole Triazolo-pyrimido-benzimidazole Thione and hydrazide derivatives Varies (e.g., C₁₄H₁₀N₆S) ~318 (estimated) Tetracyclic system with sulfur incorporation; synthesized via S-methylation and hydrazide cyclization.
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Cyanobenzylidene, furan C₂₂H₁₇N₃O₃S 403.45 Electron-withdrawing cyano group enhances π-stacking; IR bands at 2,209 cm⁻¹ (CN).
8-Amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide Imidazo[1,2-a]pyrazine Trifluoromethyl, hydroxypropanamide C₁₈H₂₀F₆N₆O₂ 466.39 PI3K inhibitor with demonstrated anticancer activity; crystalline forms patented.
N-Cyclobutylimidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine Cyclobutyl, sulfonamide-piperidine C₂₅H₃₂N₆O₃S 496.62 Extended substituent chain enhances solubility; targets unclear.

Key Observations :

Core Heterocycles : While the target compound utilizes an imidazo[1,2-a]pyrazine core, analogues like thiazolo-pyrimidines and triazolo-pyrimido-benzimidazoles employ sulfur- or nitrogen-rich fused systems, altering electronic properties and binding affinities.

Substituent Effects: The 2-azabicyclo[2.2.1]heptane group in the target compound provides conformational rigidity, contrasting with the flexible hydroxypropanamide group in the PI3K inhibitor or the planar cyanobenzylidene moiety in thiazolo-pyrimidines .

Pharmacological Potential: The patented imidazo[1,2-a]pyrazine derivative in shares a carboxamide linkage with the target compound but incorporates trifluoromethyl and hydroxy groups, highlighting the importance of electronegative substituents in kinase inhibition .

Biological Activity

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique bicyclic structure that combines azabicyclic and imidazo-pyrazine moieties. Its molecular formula is C14H16N4O, with a molecular weight of approximately 257.29 g/mol. The structural complexity contributes to its diverse biological activities and therapeutic potential.

Biological Activity Overview

This compound has shown promising results in various biological assays:

  • Orexin Receptor Antagonism : Preliminary studies suggest that this compound may act as an orexin receptor antagonist, which could have implications for treating sleep disorders and neuropsychiatric conditions.
  • Anti-inflammatory and Analgesic Properties : Similar compounds have exhibited anti-inflammatory effects, indicating that this compound may also possess these properties.
  • CDK9 Inhibition : Derivatives of imidazo[1,2-a]pyrazines have been evaluated for their ability to inhibit cyclin-dependent kinase 9 (CDK9), with some showing IC50 values as low as 0.16 µM, indicating potent activity against cancer cell lines .

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets such as receptors and enzymes:

  • Binding Affinity Studies : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to assess the binding affinity of the compound to various biological targets, providing insights into its efficacy and specificity.
  • Molecular Docking : Computational studies help predict how the compound interacts at the molecular level with target proteins, enhancing our understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Palladium-Catalyzed Reactions : Common methods include palladium-catalyzed aminoacyloxylation reactions to construct the bicyclic structure.
  • Functional Group Transformations : Various electrophilic aromatic substitutions or nucleophilic additions can be performed to introduce substituents on the imidazo and pyrazine rings, allowing for further functionalization of the compound .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Imidazo[1,2-a]pyrazines as CDK9 Inhibitors : A study demonstrated that derivatives with specific substitutions exhibited significant anti-proliferative effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines, correlating cytotoxicity with CDK9 inhibitory activity .
  • ENPP1 Inhibition : Another study identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors, which play a role in immune response modulation in cancer therapy. The most effective derivative showed an IC50 value of 5.70 nM and enhanced antitumor efficacy when combined with anti-PD-1 antibodies in murine models .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclocondensation reactions using intermediates like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) . Key steps include coupling imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives with the bicyclic amine under activating agents (e.g., HATU or EDC). Characterization employs 1H^1 \text{H}-/13C^13 \text{C}-NMR, HPLC purity (>95%), and X-ray crystallography for stereochemical confirmation .

Q. How is the compound’s biological activity initially screened in vitro?

  • Methodology : Use cell-based assays (e.g., MIC determination in bacterial or cancer cell lines) and receptor-binding studies. For example, imidazo[1,2-a]pyrazine derivatives are tested in hyperglycemic ob/ob mice for hypoglycemic activity or in tumor cell panels (e.g., NCI-60) for cytotoxicity . Dose-response curves and IC50_{50}/MIC values are calculated using nonlinear regression models .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for optimizing potency and selectivity?

  • Methodology : Systematically modify the bicyclic amine or imidazo-pyrazine core. For example:

  • Vary nitrogen placement in the bicyclic system to assess impact on MIC (e.g., 6-, 7-, or 8-position nitrogen substitutions alter potency by 1–9 μM) .
  • Introduce substituents (e.g., trifluoromethyl, piperazinyl) to enhance receptor binding affinity (e.g., A3_3 adenosine receptor KiK_i: 25 nM for N-(2,6-diphenylimidazo[1,2-a]pyrazin-8-yl)-4-methoxybenzamide) .
  • Use in silico tools (e.g., CoMFA, molecular docking) to predict binding modes and guide synthesis .

Q. How are molecular docking studies conducted to predict binding interactions with target receptors?

  • Methodology :

Generate a receptor model (e.g., homology modeling for A3_3 adenosine receptor using templates like PDB 1GG) .

Dock the compound using software (e.g., AutoDock Vina, Schrödinger Glide) with flexible ligand sampling.

Validate docking poses with MD simulations and compare to experimental SAR data (e.g., hydrogen bonding with Thr94/Glu172 residues critical for affinity) .

Q. What methods are used to resolve contradictions in potency data across experimental models?

  • Methodology :

  • Cross-validate assays: Compare MICs in different media (e.g., GAS vs. 7H12 media showed potency variations ≤5 μM for imidazo[1,2-a]pyrazines) .
  • Control for cell-line-specific factors (e.g., efflux pumps, metabolic stability) using isogenic models or transporter inhibitors.
  • Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How is polymorph screening conducted to improve solubility and bioavailability?

  • Methodology :

  • Screen crystallization conditions (solvents, cooling rates) to isolate polymorphs.
  • Characterize forms via PXRD, DSC (melting point differences ≥5°C indicate distinct polymorphs), and solubility assays (e.g., shake-flask method in PBS pH 7.4) .
  • Prioritize forms with enhanced dissolution rates (e.g., amorphous dispersions or co-crystals with succinic acid) .

Key Recommendations

  • For synthetic challenges : Prioritize tert-butyl carbamate intermediates for stereochemical control .
  • For in vivo studies : Use insulin-resistant ob/ob mice to evaluate hypoglycemic activity, dosing at 10–50 mg/kg .
  • For data discrepancies : Include orthogonal assays (e.g., SPR for binding, LC-MS for metabolic stability) to confirm activity .

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